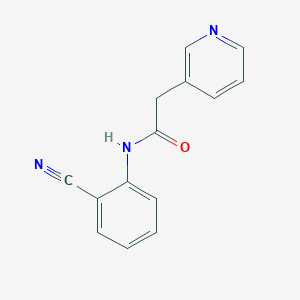![molecular formula C16H15N3O B6638946 N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B6638946.png)
N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide, also known as EIPCA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug development. EIPCA belongs to the class of imidazopyridines, which are known for their diverse pharmacological properties.
Mechanism of Action
The mechanism of action of N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide involves the inhibition of specific enzymes and receptors in the body. For example, this compound has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function in diseases such as Alzheimer's.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to have antioxidant activity, which can protect against oxidative stress and inflammation. This compound has also been found to have anti-inflammatory activity, which can reduce the risk of chronic diseases such as cancer and cardiovascular disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide for lab experiments is its diverse pharmacological properties. It has been found to have activity against various diseases, which makes it a promising drug candidate. However, one limitation of this compound is its low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are numerous future directions for the research and development of N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide. One potential direction is the synthesis of analogs of this compound, which could have improved pharmacological properties. Another direction is the investigation of this compound's activity in combination with other drugs, which could lead to synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific research community due to its potential as a drug candidate. It has been shown to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has diverse pharmacological properties and has been found to have antioxidant and anti-inflammatory activity. While there are limitations to working with this compound in lab experiments, there are numerous future directions for its research and development.
Synthesis Methods
The synthesis of N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide involves the reaction of 2-ethylphenylhydrazine with 2-chloronicotinic acid in the presence of a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The yield of this compound from this synthesis method is typically around 60-70%.
Scientific Research Applications
N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide has been the subject of numerous scientific studies due to its potential as a drug candidate. It has been shown to have activity against various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. This compound has been found to inhibit the activity of certain enzymes and receptors that are involved in the progression of these diseases.
properties
IUPAC Name |
N-(2-ethylphenyl)imidazo[1,2-a]pyridine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-12-5-3-4-6-14(12)18-16(20)13-7-8-15-17-9-10-19(15)11-13/h3-11H,2H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGPQNJFWZGMPRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CN3C=CN=C3C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-chlorophenyl)-N-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]acetamide](/img/structure/B6638867.png)





![[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B6638900.png)




![N-[3-(pyridin-4-ylmethylcarbamoylamino)phenyl]acetamide](/img/structure/B6638948.png)

